molecular formula C20H13BrO2 B11828104 beta-Naphthoflavone-CH2-Br

beta-Naphthoflavone-CH2-Br

Cat. No.: B11828104
M. Wt: 365.2 g/mol
InChI Key: JKXPXUCDLPRQNA-UHFFFAOYSA-N
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Description

beta-Naphthoflavone-CH2-Br: is a synthetic compound known for its role as an aryl hydrocarbon receptor (AhR) ligandThis compound is utilized in various scientific research applications due to its ability to modulate biological pathways and its potential chemopreventive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Naphthoflavone-CH2-Br typically involves the bromination of beta-NaphthoflavoneThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: beta-Naphthoflavone-CH2-Br undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various beta-Naphthoflavone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, beta-Naphthoflavone-CH2-Br is used as a precursor for synthesizing other complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its role as an AhR ligand. It is used to investigate the effects of AhR activation on gene expression and cellular processes. The compound has been shown to influence the differentiation of osteoblasts and suppress adipogenesis in human adipose-derived stem cells .

Medicine: In medicine, this compound is explored for its potential chemopreventive properties. It is studied for its ability to induce detoxification enzymes such as cytochromes P450 and uridine 5’-diphospho-glucuronosyltransferases, which play a role in metabolizing carcinogens .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and versatility make it a valuable component in various industrial applications .

Mechanism of Action

beta-Naphthoflavone-CH2-Br exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces the expression of detoxification enzymes such as cytochromes P450 (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs). These enzymes are involved in the metabolism of various xenobiotics and endogenous compounds .

The activation of AhR by this compound also influences other cellular pathways, including those related to cell differentiation and proliferation. For example, the compound has been shown to increase the differentiation of osteoblasts and suppress adipogenesis by targeting the STAT3 pathway .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bromomethyl group, which enhances its reactivity and allows for the synthesis of various derivatives. This structural modification also influences its biological activity, making it a valuable tool in scientific research .

Properties

Molecular Formula

C20H13BrO2

Molecular Weight

365.2 g/mol

IUPAC Name

3-[4-(bromomethyl)phenyl]benzo[f]chromen-1-one

InChI

InChI=1S/C20H13BrO2/c21-12-13-5-7-15(8-6-13)19-11-17(22)20-16-4-2-1-3-14(16)9-10-18(20)23-19/h1-11H,12H2

InChI Key

JKXPXUCDLPRQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)CBr

Origin of Product

United States

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